Homologue of valganciclovir

Description

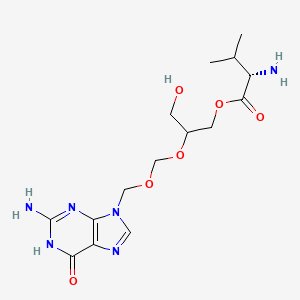

Structure

3D Structure

Properties

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCUGHHGLKCBMT-AXDSSHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356932-88-1 | |

| Record name | (2-((2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy)-3-hydroxypropyl) (2S)-2-amino-3-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356932881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQV7HPH0C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Valganciclovir Analogues

Established Synthetic Pathways for Valganciclovir (B601543) and its Related Analogues

The synthesis of valganciclovir and its analogues primarily revolves around the esterification of ganciclovir (B1264) with the amino acid L-valine or its derivatives. This process often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.

Esterification is a fundamental reaction in the synthesis of valganciclovir, converting the hydrophilic ganciclovir into a more lipophilic prodrug to enhance its oral bioavailability. wikipedia.org The primary challenge in this synthesis is the selective esterification of one of the two hydroxyl groups on the acyclic side chain of ganciclovir. google.com

One common approach involves the direct condensation of a protected form of ganciclovir with a protected L-valine derivative. semanticscholar.org For instance, N-benzyloxycarbonyl-L-valine can be coupled with a protected ganciclovir intermediate. researchgate.net Another strategy involves the initial synthesis of a bis-valine ester of ganciclovir, followed by selective hydrolysis to yield the desired mono-ester. semanticscholar.org The reaction conditions, including the choice of coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), solvents, and temperature, play a crucial role in determining the yield and diastereomeric ratio of the final product. semanticscholar.orggoogle.com

Long-chain acyl ester derivatives of ganciclovir have also been synthesized using conventional esterification with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to improve lipophilicity. nih.gov

The conjugation of amino acids and peptides to ganciclovir is a key strategy to improve its absorption by targeting nutrient transporters in the intestine. jst.go.jp Valganciclovir itself is a prime example of this approach, where the L-valine ester moiety facilitates its transport via the human H+-coupled oligopeptide transporter PEPT1. jst.go.jp

Research has explored the synthesis of various other amino acid and dipeptide monoester prodrugs of ganciclovir to enhance its ocular bioavailability. For example, L-Tyrosine-L-Valine-ganciclovir has been synthesized and shown to exhibit superior corneal absorption compared to ganciclovir alone. The synthesis of these conjugates often follows similar principles to valganciclovir synthesis, involving the coupling of protected amino acids or peptides to ganciclovir. rjptonline.org

The use of amino acids in prodrug design can improve bioavailability, reduce toxicity, and allow for targeted delivery. researchgate.net

Protecting groups are indispensable in the synthesis of valganciclovir and its analogues to ensure the desired chemical transformations occur at the correct functional groups. The amino group of L-valine is typically protected to prevent self-condensation and other side reactions during esterification. semanticscholar.org Common amino-protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). google.comtandfonline.com

Similarly, the hydroxyl groups of ganciclovir may be protected to control the regioselectivity of the esterification. tandfonline.com For instance, trityl groups have been used to protect both the N- and O- functions of ganciclovir. tandfonline.com An alternative approach involves the use of a masked L-valine equivalent, such as (2S)-azido-3-methylbutyric acid, to circumvent the need for traditional amino protection. semanticscholar.org

The final step in these synthetic routes is the deprotection of the protected intermediates. For the Cbz group, hydrogenolysis using a palladium on carbon (Pd/C) catalyst is a common deprotection method. google.comgoogle.com Acidic conditions are often employed for the removal of Boc and trityl groups. semanticscholar.orgtandfonline.com The choice of deprotection conditions is critical to avoid the formation of impurities. For example, using methanol (B129727) or ethanol (B145695) during the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir can lead to the formation of N-alkylated impurities. google.com

Advanced Strategies for Targeted Chemical Modification of Ganciclovir Derivatives

Beyond simple amino acid esterification, advanced strategies for the chemical modification of ganciclovir aim to further enhance its therapeutic properties. One such strategy involves the synthesis of lipophilic long-chain acyl ester derivatives of ganciclovir to improve its permeation across cell membranes. nih.gov Mono- and di-acyl esters with varying carbon chain lengths (C5, C10, and C13) have been synthesized. nih.gov

Another novel approach is the modification of ganciclovir with boron clusters, such as carboranes. researchgate.net These modifications are intended to create derivatives with potentially new or improved antiviral activities due to the unique physicochemical properties of boron clusters. researchgate.net The synthesis of these derivatives involves multi-step procedures with protection and deprotection of the ganciclovir hydroxyl groups. researchgate.net

Furthermore, esters of ganciclovir with bile acids (cholic, chenodeoxycholic, and deoxycholic acid) have been generated to explore alternative prodrug strategies. nih.gov

Synthesis and Characterization of Process-Related Impurities and Homologues in Chemical Development

During the chemical development and manufacturing of valganciclovir, various process-related impurities and homologues can be formed. daicelpharmastandards.comresearchgate.net The identification, synthesis, and characterization of these impurities are crucial for quality control and regulatory purposes. daicelpharmastandards.comtandfonline.com

Common impurities include unreacted starting materials like ganciclovir and guanine (B1146940), as well as byproducts from the synthetic process. tandfonline.com Some of the identified process-related impurities of valganciclovir are isovalganciclovir, O-acetoxy ganciclovir, and isovalarylganciclovir. tandfonline.com The synthesis of these impurities is often necessary to develop analytical methods for their detection and quantification in the final active pharmaceutical ingredient. researchgate.netresearchgate.net For instance, monoacetoxy ganciclovir and the bis-valine ester of ganciclovir have been synthesized as reference standards. researchgate.net

A known homologue of valganciclovir is 2-(((2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)methoxy)-3-hydroxypropyl L-valinate. nih.gov The synthesis and characterization of such homologues are important for understanding the structure-activity relationship and for ensuring the purity of the drug product.

The characterization of these impurities and homologues typically involves techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). daicelpharmastandards.comresearchgate.net

Data Tables

Table 1: Key Chemical Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis/Analysis |

| Valganciclovir | C₁₄H₂₂N₆O₅ | 354.36 | Active Pharmaceutical Ingredient (Prodrug) |

| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | Starting Material/Active Metabolite |

| L-Valine | C₅H₁₁NO₂ | 117.15 | Amino Acid for Esterification |

| N-Benzyloxycarbonyl-L-valine | C₁₃H₁₇NO₄ | 251.28 | Protected Amino Acid |

| Isovalganciclovir | C₁₄H₂₂N₆O₅ | 354.36 | Process-Related Impurity |

| O-Acetoxy ganciclovir | C₁₁H₁₅N₅O₅ | 297.27 | Process-Related Impurity |

| Homologue of valganciclovir | C₁₅H₂₄N₆O₆ | 384.39 | Related Substance/Impurity |

Table 2: Common Protecting Groups in Valganciclovir Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Common Deprotection Method |

| Benzyloxycarbonyl | Cbz | Amino | Hydrogenolysis (e.g., H₂/Pd-C) |

| tert-Butoxycarbonyl | Boc | Amino | Acidic conditions (e.g., TFA) |

| Trityl | Tr | Hydroxyl, Amino | Acidic conditions |

| Acetyl | Ac | Hydroxyl | Basic or acidic hydrolysis |

Molecular and Cellular Mechanisms of Action

Cellular Uptake and Intracellular Conversion Pathways of Prodrugs

The design of valganciclovir (B601543) as a prodrug is a strategic approach to overcome the poor oral bioavailability of its active form, ganciclovir (B1264). mdpi.com This is achieved through mechanisms that facilitate its transport across the intestinal epithelium, followed by rapid conversion to the active compound.

Valganciclovir is the L-valyl ester of ganciclovir. hoffmanlab.org Following oral administration, it is rapidly and extensively metabolized by esterase enzymes present in the intestinal wall and the liver. drugbank.comnih.gov These enzymes hydrolyze the ester bond, releasing the active antiviral agent, ganciclovir, and the naturally occurring amino acid, valine. hoffmanlab.orgdrugbank.com This bioconversion is highly efficient, leading to a significant increase in the systemic exposure to ganciclovir compared to oral administration of ganciclovir itself. mdpi.comnih.gov The rapid hydrolysis ensures that the concentration of the prodrug in the systemic circulation is low. nih.gov

The enhanced absorption of valganciclovir is not due to simple diffusion but is facilitated by specific carrier proteins expressed on the surface of intestinal epithelial cells.

The intestinal peptide transporter 1 (PepT1) plays a pivotal role in the high oral bioavailability of valganciclovir. nih.govnih.gov PepT1 is a high-capacity, low-affinity transporter located on the brush-border membrane of intestinal epithelial cells, responsible for the absorption of dietary di- and tripeptides. nih.govsolvobiotech.com Valganciclovir, due to its amino acid ester structure, is recognized as a substrate by PepT1, which actively transports it across the intestinal lining. nih.govnih.gov In contrast, ganciclovir itself is not a substrate for PepT1. nih.gov

The renal peptide transporter, PepT2, which is involved in the reabsorption of peptides in the kidneys, also recognizes valganciclovir with high affinity. nih.gov This interaction is primarily of importance for the renal handling of the prodrug.

The table below summarizes the interaction of valganciclovir with peptide transporters.

| Transporter | Location | Role in Valganciclovir Disposition | Affinity (Ki for Gly-Sar Transport Inhibition) |

| PepT1 | Small Intestine | Intestinal Absorption | 1.68 ± 0.30 mM nih.gov |

| PepT2 | Kidney | Renal Reabsorption | 0.043 ± 0.005 mM nih.gov |

The recognition of valganciclovir by peptide transporters is a key determinant of its enhanced absorption. Structural studies of a bacterial homolog of human PepT1, DtpA, in complex with valganciclovir have provided valuable insights into the binding mechanism. researchgate.net These studies revealed that valganciclovir binds within the transporter in a manner where the ganciclovir moiety mimics the N-terminal residue of a canonical peptide substrate. researchgate.net This molecular mimicry allows the prodrug to effectively engage with the transporter's binding site, facilitating its translocation across the cell membrane. The interaction is a competitive one, as demonstrated by the ability of valganciclovir to inhibit the transport of known peptide transporter substrates like glycylsarcosine. nih.gov

Carrier-Mediated Transport Mechanisms Across Biological Membranes

Viral and Host Enzyme-Mediated Activation of the Active Moiety

Once valganciclovir has been hydrolyzed to ganciclovir and has entered the systemic circulation, its antiviral activity is dependent on a multi-step phosphorylation cascade that occurs preferentially within virus-infected cells.

The first and rate-limiting step in the activation of ganciclovir is its conversion to ganciclovir monophosphate. patsnap.com This initial phosphorylation is catalyzed by a viral-encoded protein kinase. drugbank.compatsnap.com In cells infected with human cytomegalovirus (HCMV), this crucial step is mediated by the UL97 protein kinase. mdpi.commdpi.comnih.gov The UL97 kinase recognizes ganciclovir as a substrate and phosphorylates it, a step that is essential for its antiviral activity. nih.govnih.gov This selective phosphorylation by a viral enzyme ensures that the drug is primarily activated in infected cells, thereby minimizing toxicity to uninfected host cells. patsnap.com

Mutations within the UL97 gene can lead to reduced phosphorylation of ganciclovir, which is a common mechanism of antiviral resistance. nih.govoup.com The table below lists common UL97 mutations associated with ganciclovir resistance.

| UL97 Mutation | Effect on Ganciclovir IC50 |

| M460V | 5- to 10-fold increase nih.gov |

| A594V | 5- to 10-fold increase nih.gov |

| L595S | 5- to 10-fold increase nih.gov |

| C592G | 2- to 3-fold increase nih.gov |

Following the initial monophosphorylation by the viral kinase, cellular enzymes, such as guanylate kinase, further phosphorylate ganciclovir monophosphate to ganciclovir diphosphate (B83284) and subsequently to ganciclovir triphosphate. mdpi.comdrugbank.com It is this triphosphate form that is the active antiviral agent.

Subsequent Phosphorylation by Host Cellular Kinases

Following the initial conversion of ganciclovir to ganciclovir monophosphate by a virus-encoded protein kinase (pUL97 in cytomegalovirus-infected cells), the subsequent phosphorylation steps are carried out by host cellular kinases. patsnap.comfda.gov This reliance on cellular enzymes for the final activation steps is a critical part of the drug's mechanism. The monophosphate form is converted to ganciclovir diphosphate by guanylate kinase. nih.govwikipedia.org Subsequently, other cellular kinases, such as phosphoglycerate kinase, catalyze the formation of the active ganciclovir triphosphate. nih.govwikipedia.org This multi-step phosphorylation process, initiated by a viral enzyme and completed by host enzymes, ensures that high concentrations of the active drug accumulate preferentially in infected cells. patsnap.comwikipedia.org

| Phosphorylation Step | Metabolite | Catalyzing Enzyme(s) | Enzyme Origin |

| First | Ganciclovir Monophosphate | Viral Protein Kinase (e.g., pUL97) | Viral |

| Second | Ganciclovir Diphosphate | Guanylate Kinase | Host Cell |

| Third | Ganciclovir Triphosphate | Phosphoglycerate Kinase and other cellular kinases | Host Cell |

Interference with Viral Replication Machinery at the Molecular Level

Ganciclovir triphosphate employs a dual mechanism to halt viral DNA replication, acting as both a competitive inhibitor of the viral DNA polymerase and as an incorporated nucleotide that leads to chain termination. patsnap.comoup.com

Competitive Inhibition of Viral DNA Polymerase (e.g., UL54)

The active ganciclovir triphosphate is structurally similar to deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA. patsnap.com This structural mimicry allows it to compete with dGTP for the active site of the viral DNA polymerase, an enzyme encoded by the UL54 gene in human cytomegalovirus (HCMV). patsnap.comoup.comnih.gov By binding to the polymerase, ganciclovir triphosphate competitively inhibits the enzyme's function, thereby impeding the synthesis of viral DNA. oup.comasm.org This competitive inhibition is a key component of its virustatic activity. drugbank.com

Incorporation into Viral DNA and Induced Chain Termination

In addition to competitive inhibition, ganciclovir triphosphate can be incorporated into the growing viral DNA strand in place of dGTP. drugbank.compatsnap.com While ganciclovir possesses a 3'-hydroxyl group equivalent, its incorporation into the DNA chain does not permit efficient elongation. pnas.orgpnas.orgnih.gov The presence of the acyclic side chain in the ganciclovir molecule, once integrated, drastically slows down or halts further DNA synthesis. oup.comwikipedia.org Research indicates that after the incorporation of ganciclovir, the addition of one more nucleotide can cause the viral DNA polymerase to stall, effectively leading to chain termination. nih.govnih.gov This premature cessation of DNA elongation prevents the successful replication of the viral genome. patsnap.compatsnap.com

Analysis of Selectivity for Viral versus Host DNA Polymerases

The therapeutic efficacy of ganciclovir is significantly enhanced by its selectivity for viral DNA polymerase over host cellular DNA polymerases (e.g., DNA polymerase α). patsnap.comoup.com Ganciclovir triphosphate inhibits the viral enzyme at concentrations that are substantially lower than those required to inhibit the host's polymerases. nih.govwikipedia.org This differential sensitivity ensures that the drug's primary impact is on viral replication within infected cells, minimizing toxicity to uninfected host cells. patsnap.compatsnap.com The much weaker inhibition of cellular DNA polymerases is a cornerstone of the selective antiviral response associated with ganciclovir treatment. nih.govwikipedia.org

| Polymerase Type | Susceptibility to Ganciclovir Triphosphate | Implication |

| Viral DNA Polymerase (e.g., HCMV UL54) | High | Potent inhibition of viral DNA replication |

| Host Cellular DNA Polymerase (e.g., DNA Polymerase α) | Low | Reduced toxicity to uninfected host cells |

Preclinical Antiviral Activity and in Vitro Efficacy Models

Antiviral Spectrum Evaluation Against Other Herpesviruses (e.g., HHV-8) in Preclinical Settings

While primarily developed for HCMV, ganciclovir (B1264) and its prodrugs, including valganciclovir (B601543), exhibit a broad spectrum of activity against other members of the Herpesviridae family. oup.comnih.gov Preclinical studies therefore often include an evaluation of novel homologues against other significant human herpesviruses.

For example, Human Herpesvirus-8 (HHV-8), the etiological agent of Kaposi's sarcoma, is known to be susceptible to ganciclovir. oup.comresearchgate.net The enzymatic machinery of HHV-8, specifically its thymidine (B127349) kinase (ORF21) and phosphotransferase (ORF36) homologues, can phosphorylate ganciclovir, initiating its conversion to the active triphosphate form that inhibits viral DNA synthesis. oup.com This provides a strong preclinical rationale for the use of valganciclovir and its homologues against HHV-8. Subsequent clinical trials have confirmed that oral valganciclovir significantly reduces HHV-8 replication and shedding in infected individuals. oup.comnih.gov

Similarly, fatty acid derivatives of ganciclovir have been assessed against other herpesviruses. One such compound, elaidic acid ganciclovir (E-GCV), was evaluated for its activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV). nih.gov In human embryonic lung fibroblasts, E-GCV demonstrated significantly lower 50% inhibitory concentration (IC₅₀) values against HSV-1 and HSV-2 compared to the parent ganciclovir, suggesting enhanced potency. nih.gov However, it did not show superior activity against VZV or HCMV in these in vitro tests. nih.gov

| Compound | Virus | Activity Compared to Ganciclovir | Reference |

|---|---|---|---|

| Valganciclovir/Ganciclovir | HHV-8 | Effective; viral enzymes phosphorylate GCV | oup.comoup.com |

| Elaidic Acid Ganciclovir (E-GCV) | HSV-1, HSV-2 | 5- to 30-fold more potent (lower IC₅₀) | nih.gov |

| Elaidic Acid Ganciclovir (E-GCV) | VZV, HCMV | Not superior to Ganciclovir in vitro | nih.gov |

| SR 3727A | Murine CMV (MCMV) | Effective (EC₅₀: 17 µM) | nih.gov |

| SR 3727A | Guinea Pig CMV (GPCMV) | Effective (EC₅₀: 56 µM) | nih.gov |

Preclinical Efficacy Studies in Non-Human Cell Lines and Organoid Models

Animal models are indispensable for evaluating the in vivo efficacy of antiviral drug candidates. Since HCMV has a very restricted host range and does not replicate in common small animal models, related cytomegaloviruses such as murine cytomegalovirus (MCMV) in mice are often used. nih.gov The ganciclovir analogue SR 3727A was tested in BALB/c mice infected with a lethal dose of MCMV. The compound was well tolerated and significantly prevented death at doses of 125 and 250 mg/kg/day, demonstrating in vivo efficacy. nih.gov Similarly, the efficacy of E-GCV was evaluated against HSV-2 infection in mice, where it proved markedly more effective than ganciclovir at reducing mortality. nih.gov

More recently, organoid models have emerged as a powerful platform for preclinical research. drugtargetreview.com Organoids are three-dimensional (3D) cell cultures derived from stem cells that self-organize to mimic the architecture and function of native organs. These "mini-organs" provide a more physiologically relevant system for studying host-pathogen interactions and testing drug efficacy compared to traditional 2D cell cultures. For viral diseases, organoids derived from tissues such as the brain, gut, or lung can be infected to model viral pathogenesis and screen for antiviral compounds. drugtargetreview.com While specific studies on valganciclovir homologues in organoid models are not yet widely published, this technology represents a promising future direction for preclinical evaluation, offering the potential to bridge the gap between simple cell culture and complex animal models.

Investigation of Non-Canonical or Off-Target Cellular Mechanisms Affecting Viral Pathogenesis

The canonical mechanism of action for ganciclovir, the active form of valganciclovir and its homologues, is the inhibition of viral DNA synthesis. patsnap.comnih.gov This process is initiated by the phosphorylation of ganciclovir to ganciclovir monophosphate by the virus-encoded protein kinase UL97 in HCMV-infected cells. patsnap.comclinpgx.org Host cell kinases then further phosphorylate it to the active triphosphate form, which competitively inhibits the viral DNA polymerase and acts as a chain terminator when incorporated into the growing viral DNA strand. nih.gov

While this is the primary mechanism, research has explored other potential effects. One study investigated the in vitro activity of ganciclovir against human adenovirus (HAdV) during co-infection with HCMV. nih.gov Ganciclovir alone has poor activity against HAdV. However, in cells co-infected with both viruses, the anti-HAdV activity of ganciclovir was significantly improved. nih.gov This enhancement is attributed to the phosphorylation of ganciclovir by the HCMV UL97 kinase present in the co-infected cells, making the active drug available to inhibit HAdV replication. This represents a non-canonical mechanism in the context of HAdV, where the drug's activation is dependent on a co-infecting virus.

Furthermore, some studies have examined the interplay between antiviral therapy and the host immune response. For example, valganciclovir treatment in patients with disseminated Kaposi sarcoma was found to modify the frequency of Natural Killer (NK) and NKT cell subpopulations. mdpi.com While this is an in vivo observation of a host immune effect rather than a direct off-target cellular mechanism of the drug, it highlights that the consequences of antiviral therapy can extend beyond direct inhibition of viral replication to influence the complex antiviral immune landscape. Direct investigation into off-target molecular interactions of valganciclovir homologues that may affect viral pathogenesis remains an area for further research.

Mechanisms of Viral Drug Resistance

Genotypic Characterization of Viral Resistance Mutations

Genotypic analysis, primarily through DNA sequencing of viral genes, is the standard method for the timely detection of drug resistance. wikipedia.orgnih.govcda-amc.ca Resistance to valganciclovir (B601543) and its parent compound, ganciclovir (B1264), is predominantly associated with mutations in two key viral genes: UL97, which encodes a viral phosphotransferase, and UL54, which encodes the viral DNA polymerase. nih.govwikipedia.org

The antiviral activity of ganciclovir, the active form of valganciclovir and its homologues, is dependent on an initial monophosphorylation step catalyzed by the viral protein kinase pUL97. nih.govwikipedia.orgnih.gov Mutations within the UL97 gene can impair this phosphorylation process, thereby preventing the drug's activation and leading to resistance. nih.govmdpi.comresearchgate.net Approximately 90% of ganciclovir resistance cases are linked to mutations in the UL97 gene. wikipedia.orgmdpi.comresearchgate.net

These mutations typically cluster in specific codons of the kinase catalytic domain. nih.govresearchgate.net Well-characterized resistance mutations are found at codons 460, 520, and within the range of 590-607. mdpi.comresearchgate.netepistemonikos.org For example, mutations such as M460V/I and H520Q significantly reduce the efficiency of ganciclovir phosphorylation. nih.gov The A594V and C603W mutations are also well-documented canonical mutations associated with therapeutic failure. mdpi.com Studies have shown that different mutations confer varying levels of resistance; for instance, changes at codons 594 and 603 were associated with 3- to 9-fold increases in the 50% inhibitory concentration (IC50) of ganciclovir. mdpi.com

More recently, resistance-conferring mutations have also been identified upstream of codon 460, in regions encoding conserved kinase motifs like the ATP-binding P-loop. nih.govnih.gov Mutations in this area, such as F342S and V356G, can confer moderate- to high-level resistance to ganciclovir. nih.gov Some mutations, like V466G and P521L, result in a "knockout" phenotype with no autophosphorylation, leading to high-level resistance but also a severe viral growth defect. nih.gov

Table 1: Key UL97 Gene Mutations and Their Impact on Phosphorylation of Ganciclovir (Active form of Valganciclovir Homologue)

| Mutation | Codon Location | Effect on Phosphorylation | Resulting Phenotype |

| M460V/I | 460 | Significantly reduces phosphorylation efficiency | High-level resistance |

| H520Q | 520 | Significantly reduces phosphorylation efficiency | High-level resistance |

| A594V | 594 | Impairs phosphorylation | Moderate resistance |

| C603W | 603 | Impairs phosphorylation | Moderate resistance |

| F342Y | 342 (ATP-binding P-loop) | Reduces phosphorylation | Moderate cross-resistance |

| V466G | 466 | Knocks out kinase activity (no autophosphorylation) | High-level resistance, severe growth defect |

| P521L | 521 | Knocks out kinase activity (no autophosphorylation) | High-level resistance, severe growth defect |

While less common than UL97 mutations, changes in the UL54 gene, which encodes the viral DNA polymerase, can also confer resistance to valganciclovir homologues. nih.govnih.gov The viral DNA polymerase is the ultimate target for the active, triphosphorylated form of ganciclovir. wikipedia.org UL54 mutations typically emerge after prolonged therapy and may occur in conjunction with UL97 mutations, leading to higher levels of resistance. ub.edu However, the emergence of UL54 mutations in the absence of UL97 mutations is a rare but possible event. nih.gov

These mutations are distributed across conserved regions of the polymerase, including the exonuclease and catalytic domains. nih.govresearchgate.net They confer resistance by altering the enzyme's structure, which can decrease its affinity for the antiviral compound. wikipedia.orgbioinformation.net For example, a study identified that a coupled mutation involving a deletion at codon 639 and a substitution at codon 655 could alter the binding affinity of ganciclovir. bioinformation.net Other characterized mutations like L545S are known to confer resistance. nih.gov Newly identified substitutions such as A505V, I726T, Q578L, and G841S have been confirmed to alter ganciclovir susceptibility. nih.gov Some mutations, particularly in the exonuclease domain, appear to confer resistance by modulating the enzyme's proofreading function, which may overcome the chain-terminating effect of the incorporated drug. nih.gov

Table 2: Characterized UL54 Gene Mutations and Their Effects on DNA Polymerase

| Mutation | Location/Domain | Effect on Enzyme Activity | Resulting Phenotype |

| A505V | Catalytic Domain | Alters drug susceptibility | Borderline ganciclovir resistance |

| L545S | Catalytic Domain | Reduces drug affinity | Ganciclovir resistance |

| Q578L | Catalytic Domain | Alters drug susceptibility | Low-grade ganciclovir resistance |

| I726T | Catalytic Domain | Alters drug susceptibility | Borderline ganciclovir resistance |

| G841S | Catalytic Domain | Alters drug susceptibility | Low-grade ganciclovir resistance |

| D301N | Exonuclease Domain I | Alters exonuclease function | Ganciclovir resistance |

| A928T | Catalytic Domain | Alters drug susceptibility | High-level, triple resistance |

Phenotypic Analysis of Resistant Viral Strains in Cell Culture

While genotypic testing identifies resistance-associated mutations, phenotypic analysis is crucial for confirming the level of resistance conferred by these mutations and for characterizing novel variants. wikipedia.orgnih.govnih.gov This process involves growing the virus in cell culture in the presence of varying concentrations of the antiviral drug to determine the 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by half. wikipedia.org

To definitively link a specific mutation to a resistance phenotype, researchers use recombinant phenotyping. ub.edunih.gov This technique involves introducing the mutation(s) of interest into a drug-sensitive laboratory strain of HCMV. The resulting recombinant virus is then tested for its susceptibility to the antiviral agent. This approach has been instrumental in confirming that substitutions like A505V and I726T confer a borderline decrease in ganciclovir susceptibility, while others like Q578L and G841S confer slightly decreased susceptibility. nih.gov Phenotypic analysis can also reveal the impact of mutations on viral fitness; for instance, some resistance mutations confer a slow-growth phenotype in cell culture. nih.govnih.govnih.gov

Evolutionary Dynamics of Viral Resistance Under Preclinical Selective Pressure

The emergence of antiviral resistance is a classic example of evolution by natural selection. nih.gov Within a host, a viral population is not a single entity but a collection of diverse genetic variants. epfl.ch The high mutation rate of viruses ensures that random mutations are constantly arising throughout the genome. nih.govnih.gov

When a patient is treated with a valganciclovir homologue, the drug exerts a strong selective pressure on the viral population. oup.comepfl.ch Viral variants that happen to carry mutations conferring even low-level resistance (e.g., certain UL97 mutations) have a survival advantage. oup.comresearchgate.net While the drug suppresses the replication of the wild-type, drug-sensitive virus, the resistant variants can continue to replicate, albeit sometimes at a reduced rate (a "fitness cost"). nih.gov

Over time, with prolonged drug exposure, these resistant variants become the dominant population in the host. oup.comepistemonikos.org This process can be gradual, with the initial selection of low-grade resistance mutations that may later be supplemented by additional mutations (in UL97 or UL54) that confer higher levels of resistance or compensate for initial fitness costs. oup.comresearchgate.net The evolutionary trajectory can involve selective sweeps, where a beneficial resistance mutation rapidly increases in frequency, or competition between different resistant haplotypes. cam.ac.ukresearchgate.net Therefore, the continuous replication of the virus in the presence of the drug is the primary driver for the evolution and selection of resistant strains. nih.govresearchgate.net

Computational and Structural Biology Investigations

Molecular Modeling and Simulation of Compound-Target Interactions

Molecular modeling and simulation allow for a detailed examination of the dynamic interactions between a ligand, such as a valganciclovir (B601543) homologue, and its biological target. These methods are crucial for understanding the structural basis of a drug's mechanism of action and for predicting its binding affinity and specificity.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. For valganciclovir homologues, docking studies are primarily focused on two key types of targets: viral enzymes essential for replication and host transporters responsible for drug absorption.

The primary viral targets include the human cytomegalovirus (HCMV) proteins UL97 and UL54. frontiersin.orgnih.gov The UL97 protein is a viral kinase that performs the initial phosphorylation of the prodrug's active metabolite, ganciclovir (B1264). frontiersin.org The UL54 protein is the viral DNA polymerase, which is the ultimate target where the activated drug competes with natural nucleotides to inhibit viral DNA replication and cause chain termination. frontiersin.orgpnas.org Docking studies help to predict how modifications to the valganciclovir structure might alter the binding affinity and inhibitory potential of its active form against these crucial viral enzymes.

On the host side, the peptide transporter 1 (PepT1) is a key protein of interest. sci-hub.senih.gov Valganciclovir is a substrate for PepT1, which facilitates its absorption in the intestine. sci-hub.senih.gov Docking simulations are employed to evaluate how new analogues interact with the binding pocket of PepT1, ensuring that modified prodrugs retain their ability to be actively transported, thereby maintaining or improving oral bioavailability. For instance, computational drug repurposing efforts have used docking to identify potential new applications and derivatives of valganciclovir. researchgate.net

| Target Protein | Role | Objective of Docking Study | Predicted Outcome |

|---|---|---|---|

| HCMV UL97 | Viral Kinase | Predict binding of the ganciclovir metabolite for efficient phosphorylation. | Binding affinity, substrate suitability. |

| HCMV UL54 | Viral DNA Polymerase | Evaluate the binding of the active triphosphate form in the catalytic site. | Inhibitory potential, binding energy. |

| Human PepT1 | Intestinal Peptide Transporter | Assess the interaction of the prodrug analogue with the transporter. | Substrate recognition, potential for oral absorption. |

Following docking studies, molecular dynamics (MD) simulations are performed to provide a more dynamic and realistic view of the ligand-protein complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the drug analogue and the target protein. nih.govnsf.gov

For valganciclovir homologues, MD simulations can confirm whether the compound remains stably bound within the active site of UL54 or the binding pocket of PepT1. researchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the interaction. researchgate.net Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the complex and the flexibility of different parts of the protein, respectively. researchgate.net Such studies have been used to confirm that valganciclovir derivatives can form a stable complex with their target proteins. researchgate.net

| Simulation Type | Purpose | Key Metrics | Insights Gained |

|---|---|---|---|

| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex over time. | RMSD, RMSF, Hydrogen Bonds, Interaction Energy | Confirmation of binding pose, understanding of dynamic interactions, identification of key stabilizing residues. |

Homology Modeling of Viral Enzymes (e.g., UL97, UL54) and Host Transporters (e.g., PepT1)

When experimentally determined 3D structures of target proteins are not available, homology modeling can be used to construct a reliable model. This technique relies on the known crystal structure of a homologous protein (a "template") that shares a significant degree of sequence similarity with the target.

For the HCMV enzymes UL97 and UL54, homology models can be generated using the structures of related viral or human kinases and polymerases as templates. These models serve as the foundation for subsequent docking and MD simulation studies to investigate interactions with valganciclovir analogues.

Similarly, a full homology model of the human PepT1 transporter has been constructed. ox.ac.uk This was achieved by using the crystal structure of a bacterial peptide transporter, PepTso, as a template for the transmembrane region, combined with structural information from the PepT1 ectodomain. ox.ac.uk The resulting model provides a structural framework for studying the binding of various prodrugs and for designing new homologues with optimized transport characteristics. ox.ac.uk

| Target Protein | Known Template for Modeling | Significance of the Model |

|---|---|---|

| HCMV UL97 | Related viral/human protein kinases | Enables structure-based design of compounds targeting the viral kinase. |

| HCMV UL54 | Related viral/human DNA polymerases | Provides a structural basis for understanding drug resistance mutations and designing novel inhibitors. |

| Human PepT1 | Bacterial peptide transporter (PepTso) | Allows for in silico screening of prodrugs to predict their potential for oral absorption. ox.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.gov By establishing this relationship, a QSAR model can be used to predict the activity of new, untested compounds based solely on their chemical structure. nih.govmdpi.com

For valganciclovir homologues, a QSAR model would be developed by first calculating a set of molecular descriptors for a series of known analogues. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. ijper.orgijper.org The biological activity (e.g., antiviral potency) of these compounds is determined experimentally. Statistical methods are then used to build an equation that links the descriptors to the observed activity. mdpi.com This validated model can then be used to screen virtual libraries of novel valganciclovir homologues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

| Molecular Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Physicochemical | Molecular Weight, LogP (Lipophilicity) | Influences membrane permeability, solubility, and overall pharmacokinetics. ijper.orgijper.org |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and degree of branching of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the target protein. |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Crucial for specific binding interactions with the target. ijper.orgijper.org |

In Silico Assessment of Molecular Properties for Rational Prodrug Design

The rational design of a successful prodrug like valganciclovir involves optimizing several properties simultaneously: efficient absorption, stability in circulation, and effective conversion to the active drug at the site of action. researchgate.net In silico tools are invaluable for predicting these properties early in the design phase.

Computational models can assess key pharmacokinetic parameters known collectively as ADME (Absorption, Distribution, Metabolism, and Excretion). For valganciclovir homologues, this includes predicting their solubility, intestinal absorption rate, and permeability across biological membranes (e.g., Caco-2 permeability). ijper.orgijper.org Models based on criteria like Lipinski's Rule of Five can help ensure that new analogues possess drug-like properties. ijper.org Furthermore, in silico methods can predict the stability of the ester linkage in human plasma, ensuring the prodrug reaches its target before being prematurely cleaved. nih.gov By computationally evaluating these molecular properties, researchers can rationally design and prioritize valganciclovir homologues with an enhanced pharmacokinetic profile. nih.govmdpi.com

| In Silico Parameter | Significance for Prodrug Design |

|---|---|

| Aqueous Solubility | Essential for dissolution in the gut and subsequent absorption. |

| Intestinal Absorption Rate | Predicts how efficiently the prodrug is taken up from the gastrointestinal tract. ijper.orgijper.org |

| Plasma Protein Binding | Affects the distribution of the drug in the body; low binding is often preferred. ijper.orgijper.org |

| Blood-Brain Barrier (BBB) Penetration | Important for treating CNS viral infections, but often undesirable otherwise. ijper.orgijper.org |

| Plasma Stability | Ensures the prodrug remains intact long enough to be absorbed and distributed. |

Advanced Research Directions and Analogue Development

Rational Design Principles for Next-Generation Ganciclovir (B1264) Prodrugs and Analogues

The development of next-generation ganciclovir prodrugs and analogues is guided by rational design principles aimed at overcoming the limitations of current therapies, such as poor oral bioavailability and the emergence of drug resistance. nih.govslideshare.net A primary strategy involves the synthesis of prodrugs, which are inactive precursors that are metabolized into the active form of ganciclovir within the body. nih.govslideshare.net Valganciclovir (B601543), the L-valyl ester of ganciclovir, exemplifies this approach, exhibiting significantly improved oral bioavailability compared to its parent drug. nih.gov This enhancement is attributed to its recognition and transport by the intestinal peptide transporter hPEPT1. nih.gov

Key principles in the rational design of new ganciclovir prodrugs include:

Modification of Physicochemical Properties: Altering the structure of ganciclovir to enhance its solubility, stability, and permeability across biological membranes is a fundamental approach. slideshare.net This can involve the addition of various functional groups to create ester, amide, or phosphate (B84403) prodrugs. slideshare.net For instance, the synthesis of novel ganciclovir prodrugs with varying carbon chain lengths and substitutions has been explored to modulate their hydrolysis rates in ocular tissues, aiming for targeted and sustained drug delivery. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly located in target tissues or cells. This strategy aims to concentrate the active drug at the site of infection, thereby increasing efficacy and reducing systemic toxicity. researchgate.net

Overcoming Pre-systemic Metabolism: By masking the functional groups susceptible to metabolic enzymes in the gut and liver, prodrugs can bypass first-pass metabolism, leading to higher plasma concentrations of the active drug. slideshare.net

Analogue development focuses on creating new molecules that are structurally similar to ganciclovir but possess improved antiviral activity or a different mechanism of action. This involves modifying the core structure of ganciclovir to enhance its interaction with the viral DNA polymerase or to evade resistance mechanisms. The goal is to develop compounds with a more favorable therapeutic index, offering greater potency against resistant viral strains while minimizing off-target effects. patsnap.com The development of brincidofovir, an ether lipid ester prodrug of cidofovir (B1669016), showcases an advanced prodrug design that enhances in vitro efficacy against a broad spectrum of DNA viruses, including ganciclovir-resistant CMV. nih.gov

Strategies to Circumvent or Overcome Existing Viral Resistance Mechanisms

The primary mechanism of ganciclovir resistance in cytomegalovirus (CMV) involves mutations in the viral UL97 kinase and the UL54 DNA polymerase genes. wikipedia.orgoup.comnih.gov Mutations in the UL97 gene reduce the phosphorylation of ganciclovir to its active triphosphate form, while UL54 mutations alter the drug's target, the viral DNA polymerase, rendering it less susceptible to inhibition. oup.comyoutube.com Strategies to combat this resistance are multifaceted and include both the use of existing alternative antiviral agents and the development of novel therapeutics with different mechanisms of action. nih.gov

Current Strategies:

Alternative Antiviral Agents: For ganciclovir-resistant CMV infections, alternative drugs such as foscarnet (B613817) and cidofovir are employed. nih.govmedscape.com Foscarnet directly inhibits the viral DNA polymerase at a different site than ganciclovir, making it effective against many ganciclovir-resistant strains. wikipedia.orgmedscape.com Cidofovir, a nucleotide analogue, does not require initial phosphorylation by the viral UL97 kinase for its activity, allowing it to bypass this common resistance mechanism. wikipedia.org However, some UL54 mutations can confer cross-resistance to cidofovir. nih.gov

Combination Therapy: In some cases, a combination of ganciclovir and foscarnet may be used to treat resistant infections, although this approach requires careful management due to overlapping toxicities. nih.gov

Dose Escalation: For low-level resistance, increasing the dose of ganciclovir has been explored as a strategy to achieve therapeutic concentrations of the active drug. nih.gov

Next-Generation Strategies:

Novel Antiviral Agents: The development of new drugs targeting different viral proteins is a crucial strategy to overcome resistance.

Maribavir (B1676074): This benzimidazole (B57391) riboside inhibits the UL97 protein kinase, interfering with multiple steps in viral replication, including capsid nuclear egress. frontiersin.orgnih.gov It has shown activity against CMV strains that are resistant to conventional therapies. patsnap.com

Letermovir (B608528): This drug targets the viral terminase complex, which is essential for cleaving and packaging viral DNA. patsnap.comfrontiersin.org Its unique mechanism of action makes it effective against CMV strains resistant to DNA polymerase inhibitors. wikipedia.orgnih.gov

Adjunctive Therapies:

CMV-Specific Immunoglobulins: The use of CMV hyperimmune globulin as an adjunctive therapy has been reported in some cases of resistant infections. nih.gov

Adoptive T-Cell Therapy: The infusion of CMV-specific cytotoxic T-lymphocytes can help control resistant viral replication by restoring the body's natural immune response against the virus. nih.gov

Leflunomide: This immunomodulatory agent has demonstrated in vitro activity against both wild-type and ganciclovir-resistant CMV and has been used as an adjunct therapy. nih.gov

| Strategy | Mechanism of Action | Target |

| Foscarnet | Directly inhibits viral DNA polymerase. | UL54 |

| Cidofovir | Nucleotide analogue that bypasses the need for UL97 phosphorylation. | UL54 |

| Maribavir | Inhibits the UL97 protein kinase. | UL97 |

| Letermovir | Inhibits the viral terminase complex. | UL56, UL89, UL51 |

| Adoptive T-Cell Therapy | Restores CMV-specific immune response. | Infected Cells |

Exploration of Novel Cellular Targets and Pathways for Antiviral Intervention

A significant shift in antiviral research involves targeting host cellular factors and pathways that are essential for viral replication. medscape.com This approach offers the potential advantage of a higher barrier to the development of viral resistance, as the virus would need to adapt to changes in the host cell's machinery. nih.gov

One promising area of investigation is the host cell's mitochondria. Human cytomegalovirus (HCMV) has been shown to manipulate mitochondrial function to support its replication. nih.gov Several HCMV gene products are known to interact with and alter the structure and function of host mitochondria. nih.gov Targeting these interactions or the downstream effects on mitochondrial metabolism presents a novel strategy for antiviral drug development. nih.gov By interfering with the host's metabolic pathways that the virus has hijacked, it may be possible to inhibit viral replication without directly targeting viral proteins. nih.gov

Another avenue of exploration is the identification of new viral targets beyond the DNA polymerase. The approval of letermovir and maribavir has validated the approach of targeting other essential viral proteins. patsnap.comfrontiersin.org Letermovir inhibits the viral terminase complex, which is responsible for processing the viral genome, while maribavir targets the UL97 viral kinase, an enzyme crucial for several stages of viral replication. frontiersin.org The success of these drugs has spurred further investigation into other viral proteins that could serve as potential drug targets, such as those involved in viral entry, capsid assembly, and immune evasion. medscape.com

Furthermore, research is delving into the complex interplay between the virus and the host cell's signaling pathways. CMV is known to modulate various cellular processes, including cell cycle regulation and signal transduction, to create a favorable environment for its replication. medscape.com Identifying the key cellular kinases and other signaling molecules that are manipulated by the virus could lead to the development of host-directed therapies that disrupt these interactions and inhibit viral propagation. medscape.com For example, the platelet-derived growth factor (PDGF) receptor and cyclin-dependent protein kinases have been identified as potential host factors that could be targeted for anti-CMV therapy. medscape.com

Integration of Omics Technologies (e.g., transcriptomics, proteomics) in Antiviral Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized antiviral research by providing a holistic view of the complex interactions between a virus and its host. nih.gov These high-throughput approaches allow for the comprehensive analysis of the entire set of genes, RNA transcripts, proteins, and metabolites in a biological sample, offering unprecedented insights into the mechanisms of viral infection and replication. nih.govresearchgate.net

Transcriptomics , the study of the complete set of RNA transcripts, has been particularly instrumental in advancing our understanding of the human cytomegalovirus (HCMV). mdpi.comnih.gov Studies have revealed that the HCMV transcriptome is far more complex than previously thought, with the expression of numerous non-coding RNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), that play regulatory roles in the viral life cycle. mdpi.com Transcriptomic analyses have also been used to characterize the viral gene expression profiles during different stages of infection, such as lytic replication and latency, helping to identify genes that are crucial for maintaining these states. pnas.org This information is vital for developing therapies that can either target actively replicating virus or disrupt viral latency. pnas.org

Proteomics , which focuses on the large-scale study of proteins, complements transcriptomic data by providing information on the abundance, modifications, and interactions of viral and host proteins. By identifying the full complement of proteins in an infected cell, researchers can uncover novel viral proteins and understand how the virus remodels the host cell's proteome to support its replication. This can lead to the identification of new potential drug targets.

The integration of multiple omics datasets provides a more complete picture of the virus-host interactome. For instance, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to alterations in protein levels and functions. This integrated approach can help to elucidate complex regulatory networks and identify key nodes that can be targeted for antiviral intervention. Publicly available databases that compile and integrate omics data on CMV are becoming valuable resources for the research community, facilitating the discovery of new therapeutic strategies. nih.gov Furthermore, omics technologies are being applied to study antiviral drug resistance, allowing for the identification of genetic mutations and changes in gene and protein expression that are associated with a resistant phenotype. nih.gov

| Omics Technology | Application in Antiviral Research |

| Transcriptomics | Characterization of viral and host gene expression, identification of non-coding RNAs, understanding latency and reactivation. mdpi.compnas.org |

| Proteomics | Identification of novel viral proteins, analysis of post-translational modifications, mapping of virus-host protein interactions. |

| Genomics | Identification of viral mutations associated with drug resistance, understanding viral evolution. nih.gov |

| Metabolomics | Analysis of metabolic changes in infected cells, identification of host metabolic pathways hijacked by the virus. nih.gov |

Synthetic Biology Approaches for Controlled Prodrug Activation and Delivery Systems

Synthetic biology, an interdisciplinary field that involves the design and construction of new biological parts, devices, and systems, is offering innovative solutions for the controlled activation and delivery of antiviral prodrugs. nih.govnih.gov By engineering biological systems with programmable functions, researchers are developing "smart" drug delivery platforms that can release therapeutic agents in response to specific physiological cues, thereby enhancing efficacy and minimizing side effects. ncsu.edunews-medical.net

One promising approach involves the use of genetically engineered cells as drug delivery vehicles. nih.gov These cells can be programmed with synthetic gene circuits that control the production and release of a therapeutic agent in a specific location or at a particular time. nih.gov For example, a cell could be engineered to sense a viral protein and, in response, activate a synthetic pathway that converts a prodrug into its active form. nih.gov This would ensure that the drug is only activated in the presence of the virus, reducing the potential for off-target toxicity. The CRISPR-Cas9 system is a powerful tool being utilized to construct and modulate these synthetic gene circuits for therapeutic applications. nih.gov

Another area of active research is the development of bio-inspired drug delivery systems. For instance, researchers are engineering extracellular vesicles (EVs), which are naturally produced nanoparticles that cells use for communication, as programmable drug carriers. news-medical.net By modifying the surface of these EVs with specific targeting molecules, they can be directed to infected cells. news-medical.net Furthermore, synthetic biology techniques can be used to load these EVs with antiviral prodrugs and the enzymes required for their activation. news-medical.net

The design of synthetic prodrugs that can be activated by non-native enzymes is also being explored. nih.govresearchgate.net This strategy involves creating a prodrug that is inert in the human body but can be specifically cleaved and activated by a co-administered, engineered enzyme. nih.gov This provides an external layer of control over drug activation. Additionally, materials like cellulose (B213188) are being genetically engineered to create smart drug delivery systems that can respond to changes in the microenvironment of an infected tissue, such as a drop in pH, to trigger the release of an antiviral agent. ncsu.edu

These synthetic biology approaches hold the potential to create highly specific and controllable drug delivery systems that can overcome many of the challenges associated with conventional antiviral therapies. By enabling targeted delivery and controlled activation, these next-generation systems could significantly improve the therapeutic window of antiviral drugs like ganciclovir and its homologues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing valganciclovir homologues, and how do reaction parameters influence yield and purity?

- Methodological Answer : Homologues can be synthesized via nucleoside analog modifications, leveraging esterification or phosphorylation to enhance bioavailability. Reaction conditions (e.g., solvent polarity, temperature) must be systematically optimized to minimize by-products. Purity validation should follow HPLC protocols with UV detection, as described in valganciclovir purity assessments . Stability studies under varying pH and temperature conditions are critical to confirm structural integrity.

Q. How do structural modifications in valganciclovir homologues impact antiviral efficacy against cytomegalovirus (CMV) strains?

- Methodological Answer : Comparative in vitro assays (e.g., plaque reduction neutralization tests) should evaluate 50% inhibitory concentrations (IC~50~) against CMV clinical isolates. Structural activity relationship (SAR) models can identify critical functional groups (e.g., ester linkages, halogen substitutions) influencing viral polymerase inhibition. Cross-resistance profiling with ganciclovir-resistant strains is essential to assess therapeutic relevance .

Q. What preclinical models are suitable for assessing the pharmacokinetic (PK) profiles of valganciclovir homologues?

- Methodological Answer : Use population PK modeling in rodent or non-human primate studies, incorporating body surface area (BSA) and creatinine clearance adjustments, as validated in pediatric valganciclovir dosing . Plasma concentration-time curves should quantify bioavailability, while tissue distribution studies (e.g., brain penetration in glioblastoma models) can inform dosing for CMV-associated cancers .

Advanced Research Questions

Q. How can conflicting efficacy data from underpowered clinical trials (e.g., glioblastoma studies) guide trial design for homologues?

- Methodological Answer : Retrospective analyses of valganciclovir trials highlight risks of selection bias (e.g., excluding progressing patients) . Future studies should prioritize randomized, double-blind designs with pre-specified endpoints (e.g., CMV viremia suppression, overall survival). Power calculations must account for attrition rates and subgroup stratification (e.g., CMV serostatus) .

Q. What strategies mitigate neutropenia risks in homologues, given valganciclovir’s dose-dependent hematologic toxicity?

- Methodological Answer : Dose-ranging studies should correlate drug exposure (AUC) with neutrophil counts, using thresholds from valganciclovir meta-analyses (e.g., ≥900 mg/day increases neutropenia risk OR=2.87) . Prophylactic granulocyte colony-stimulating factor (G-CSF) protocols, validated in transplant cohorts, could be adapted for homologues .

Q. How do valganciclovir homologues compare to novel antivirals (e.g., maribavir) in overcoming drug resistance mechanisms?

- Methodological Answer : Conduct in vitro resistance induction assays by serial passage of CMV strains under subtherapeutic homologue concentrations. Compare mutations in UL97 kinase or DNA polymerase genes to those observed with valganciclovir and maribavir. Clinical crossover trials (e.g., maribavir vs. homologue) can assess viremia clearance rates and relapse patterns .

Q. What computational approaches predict the oncogenic potential of valganciclovir homologues based on their metabolic pathways?

- Methodological Answer : Leverage quantitative structure-activity relationship (QSAR) models to assess mutagenicity, supplemented by in vivo carcinogenicity assays in rodent models. Monitor metabolites (e.g., ganciclovir-triphosphate) for DNA incorporation rates, referencing valganciclovir’s animal data on carcinogenic risk .

Key Considerations for Researchers

- Contradictory Data : Address discrepancies (e.g., survival benefits in compassionate-use cohorts vs. randomized trials) via propensity score matching or sensitivity analyses .

- Ethical Frameworks : Ensure reproductive toxicity assessments align with FDA guidelines, given valganciclovir’s fertility risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.